molecular formula C8H9N5 B1422412 (5-(Pyridin-3-YL)-1H-1,2,4-triazol-3-YL)methanamine CAS No. 933698-50-1

(5-(Pyridin-3-YL)-1H-1,2,4-triazol-3-YL)methanamine

Cat. No.: B1422412
CAS No.: 933698-50-1
M. Wt: 175.19 g/mol
InChI Key: WZMHLWGEAUJDGV-UHFFFAOYSA-N
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Description

(5-(Pyridin-3-YL)-1H-1,2,4-triazol-3-YL)methanamine is an organic compound that belongs to the class of heterocyclic amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Pyridin-3-YL)-1H-1,2,4-triazol-3-YL)methanamine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Formation of the Triazole Ring: The triazole ring is often formed via the Huisgen cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring.

    Coupling of the Rings: The pyridine and triazole rings are then coupled through a series of reactions involving halogenation and nucleophilic substitution to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amine group is converted to an imine or a nitrile.

    Reduction: Reduction reactions can convert the triazole ring to a more saturated form, altering its electronic properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group is replaced by other functional groups.

Common Reagents and Conditions

Major Products

    Oxidation: Imine, nitrile, or aldehyde derivatives.

    Reduction: Saturated triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-(Pyridin-3-YL)-1H-1,2,4-triazol-3-YL)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(Pyridin-3-YL)-1H-1,2,4-triazol-3-YL)methanamine is unique due to its fused pyridine-triazole structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack the triazole ring or have different substituents on the pyridine ring.

Properties

IUPAC Name

(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-4-7-11-8(13-12-7)6-2-1-3-10-5-6/h1-3,5H,4,9H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMHLWGEAUJDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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